molecular formula C18H15ClFN3OS B2881929 4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 455927-22-7

4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2881929
CAS No.: 455927-22-7
M. Wt: 375.85
InChI Key: HPWGAHGBAJRVOM-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic small molecule belonging to the tetrahydropyrimidine class, a scaffold of significant interest in medicinal chemistry and anticancer drug discovery . Its structure incorporates a dihydropyrimidinone (DHPM) core, analogous to biologically active molecules like monastrol, which is a known inhibitor of the mitotic kinesin Eg5 and has robust anti-proliferative properties . The strategic incorporation of both 2-chlorophenyl and 4-fluorophenyl substituents, along with the thioxo (C=S) moiety, is designed to enhance electronic properties and potential binding affinity to biological targets, particularly enzyme active sites . This compound is intended for research applications in early-stage drug discovery. Tetrahydropyrimidine derivatives are frequently investigated as potential kinase inhibitors and cytotoxic agents . Researchers can utilize this carboxamide in in vitro screening assays to evaluate its antiproliferative efficacy against various human cancer cell lines, such as breast (MCF-7) and prostate (DU-145, PC-3) carcinomas . Its mechanism of action may involve induction of cell cycle arrest, often in the G2/M phase, and the promotion of apoptosis (programmed cell death) in malignant cells . Furthermore, its well-defined structure makes it a valuable intermediate for synthetic chemistry programs aimed at generating novel compound libraries for structure-activity relationship (SAR) studies . The compound can be synthesized via efficient, modern one-pot multicomponent reactions, such as the Lewis acid-catalyzed Biginelli condensation, which aligns with green chemistry principles by minimizing solvent use and reducing synthetic steps . This product is sold for non-human research only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-12-8-6-11(20)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWGAHGBAJRVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-fluoroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings and pyrimidine core, which influence solubility, bioavailability, and target binding.

Compound Name Substituents (Position) Molecular Weight LogP* Key Properties
Target Compound 2-Cl (C4), 4-F (N-aryl), 6-CH₃ 403.84 3.8 Moderate lipophilicity; potential for CNS penetration
N-(2-Chlorophenyl)-4-(3-Methoxyphenyl)-6-Methyl-2-Thioxo Analog 3-OCH₃ (C4), 2-Cl (N-aryl) 415.89 4.1 Increased hydrophobicity due to methoxy group
N-[2-Chloro-4-(Trifluoromethyl)Phenyl]-4-Substituted Phenyl Analog CF₃ (N-aryl), variable aryl (C4) ~450–470 4.5–5.0 Enhanced antimicrobial activity against Gram-positive bacteria
Ethyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-5-Carboxylate 4-OH (C4), ethyl ester (C5) 320.36 2.5 Improved water solubility; antioxidant activity (IC₅₀ = 0.6 mg/mL)
4-(2,4-Difluorophenyl)-1-Phenyl-2-Thioxo Analog 2,4-F₂ (C4), Ph (N1) 388.40 3.9 Structural rigidity due to difluorophenyl; crystallographic stability

*Predicted using fragment-based methods.

Biological Activity

4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, commonly referred to as compound 9a in various studies, is a pyrimidine derivative noted for its diverse biological activities. This article explores the compound's pharmacological properties, including its antihypertensive, anti-inflammatory, and potential antiviral effects.

  • Molecular Formula : C18H15ClFN3OS
  • Molecular Weight : 375.85 g/mol
  • CAS Number : 455927-22-7

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antihypertensive Activity

Recent research has shown that derivatives similar to 9a exhibit significant antihypertensive effects. In a comparative study, compounds including 9a demonstrated superior activity compared to standard antihypertensive drugs like nifedipine. The mechanism of action is believed to involve the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .

Anti-inflammatory Effects

Compound 9a has also been studied for its anti-inflammatory properties. It was found to inhibit the production of C-reactive protein (CRP) and interleukin-6 (IL-6), two markers associated with inflammation. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Antiviral Potential

In light of recent global health challenges, the antiviral efficacy of compound 9a against SARS-CoV-2 has garnered attention. It has been shown to inhibit the interaction between ACE2 and the SARS-CoV-2 spike protein receptor-binding domain (RBD), indicating its potential as a therapeutic agent against COVID-19 .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntihypertensiveSignificant reduction in blood pressure
Anti-inflammatoryInhibition of CRP and IL-6 production
AntiviralInhibition of ACE2:SARS-CoV-2 Spike RBD binding

Case Study: Antihypertensive and Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives including compound 9a revealed that it not only lowered blood pressure significantly but also reduced inflammatory markers in animal models. The study utilized dosages comparable to those used in clinical settings for established antihypertensive medications. The results indicated that the compound could serve as a dual-action drug targeting both hypertension and inflammation .

The biological activities of compound 9a can be attributed to its structural features:

  • Thioxo Group : Enhances interaction with target enzymes.
  • Chloro and Fluoro Substituents : These groups are known to influence the binding affinity and selectivity towards biological targets.
  • Pyrimidine Core : Provides a scaffold for various biological interactions.

Q & A

Basic Synthesis & Optimization

Q: What are the critical parameters for optimizing the synthesis of this tetrahydropyrimidine derivative? A: Synthesis requires precise control of:

  • Temperature : Elevated temperatures (80–120°C) are often used to accelerate cyclocondensation but must avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve yield in Biginelli-like reactions .
  • Catalyst use : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., ZnCl₂) are critical for regioselective thioamide formation .
    Monitor reaction progress via TLC or HPLC to optimize time (typically 6–24 hrs) .

Advanced Synthesis Challenges

Q: How can low yields due to steric hindrance from the 2-chlorophenyl and 4-fluorophenyl groups be mitigated? A: Strategies include:

  • Stepwise synthesis : Introduce substituents sequentially to reduce steric clashes during cyclization .
  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity .
  • Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct coupling .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure? A: Combine:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.6 ppm), thioxo (δ ~2.5 ppm), and methyl groups (δ ~2.1 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with pyrimidine cores .
  • FT-IR : Validate thioxo (C=S stretch ~1200 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹) .

Advanced Structural Analysis

Q: How can crystallographic data resolve ambiguities in stereochemistry or hydrogen bonding? A: Single-crystal X-ray diffraction (SCXRD):

  • Determines dihedral angles between aryl substituents (e.g., 12.8° twist in analogous pyrimidines) and intramolecular H-bonding (e.g., N–H⋯S interactions) .
  • Identifies deviations from planarity (e.g., tetrahydropyrimidine ring puckering) affecting reactivity .

Biological Activity Profiling

Q: How can in vitro assays be designed to evaluate this compound’s bioactivity? A: Focus on:

  • Target selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase) based on structural analogs .
  • Assay conditions : Use pH 7.4 buffers with <1% DMSO to maintain solubility. Include controls for thioxo-mediated redox interference .
  • Dose-response curves : Test 0.1–100 µM ranges to identify IC₅₀ values .

Advanced Mechanistic Studies

Q: What computational methods predict binding modes of this compound with biological targets? A: Employ:

  • Molecular docking (AutoDock, Schrödinger) : Model interactions between the thioxo group and cysteine residues in enzyme active sites .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic effects (e.g., Cl/F electronegativity) with activity .

Data Contradiction Resolution

Q: How should discrepancies between theoretical and experimental spectral data be addressed? A: Cross-validate using:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons .
  • HPLC-DAD/HRMS : Detect impurities (e.g., oxidation byproducts) causing deviations .
  • DFT calculations (Gaussian) : Simulate NMR shifts to identify misassignments .

Stability & Storage

Q: What conditions prevent degradation of the thioxo group during storage? A:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize oxidation .
  • Light exposure : Use amber vials to prevent UV-induced radical formation .
  • Purity verification : Reanalyze via HPLC pre- and post-storage; degradation >5% warrants repurification .

Advanced Synthetic Modifications

Q: How can the carboxamide group be functionalized to enhance solubility without losing activity? A:

  • PEGylation : Introduce polyethylene glycol chains via N-alkylation .
  • Prodrug strategy : Convert carboxamide to ester derivatives (e.g., ethyl ester) for hydrolytic activation in vivo .
  • Salt formation : Use sodium or potassium salts to improve aqueous solubility .

Reproducibility in Biological Assays

Q: Why might bioactivity results vary between labs, and how can this be minimized? A: Key factors:

  • Compound purity : Ensure ≥95% purity via HPLC; residual solvents (e.g., DMF) can skew results .
  • Cell line variability : Use authenticated lines (e.g., ATCC) and standardized passage numbers .
  • Assay protocols : Adhere to SOPs for incubation time, serum content, and endpoint detection .

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